molecular formula C14H12O3 B11876938 2-(Hydroxy(phenyl)methyl)benzoic acid CAS No. 34737-60-5

2-(Hydroxy(phenyl)methyl)benzoic acid

Cat. No.: B11876938
CAS No.: 34737-60-5
M. Wt: 228.24 g/mol
InChI Key: QILGRFFFTBOYJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy(phenyl)methyl)benzoic acid typically involves the esterification of salicylic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Salicylic acid+Benzyl alcoholH2SO42-(Hydroxy(phenyl)methyl)benzoic acid+Water\text{Salicylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Salicylic acid+Benzyl alcoholH2​SO4​​2-(Hydroxy(phenyl)methyl)benzoic acid+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(phenyl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products

Scientific Research Applications

2-(Hydroxy(phenyl)methyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy(phenyl)methyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A precursor to 2-(Hydroxy(phenyl)methyl)benzoic acid, widely used in skincare products.

    Benzyl Alcohol: Used in the synthesis of benzyl salicylate and has applications in the pharmaceutical and cosmetic industries.

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

Uniqueness

This compound is unique due to its dual functional groups (hydroxyl and carboxyl) attached to an aromatic ring, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

34737-60-5

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]benzoic acid

InChI

InChI=1S/C14H12O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H,(H,16,17)

InChI Key

QILGRFFFTBOYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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